molecular formula C22H21N3O6 B6562865 N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1091101-79-9

N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B6562865
CAS No.: 1091101-79-9
M. Wt: 423.4 g/mol
InChI Key: OVTYPHKZQJUFQG-UHFFFAOYSA-N
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Description

This compound features a pyrido[1,2-a]pyrazine core fused with a chromene carboxamide moiety. Key structural attributes include:

  • A 7-ethoxy substituent on the pyrido[1,2-a]pyrazine ring.
  • 1,8-dioxo groups contributing to the electron-deficient nature of the heterocycle.
  • A chromene-2-carboxamide linked via an ethyl bridge to the pyrazine ring.

Properties

IUPAC Name

N-[2-(7-ethoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c1-2-30-20-13-25-10-9-24(22(29)15(25)11-17(20)27)8-7-23-21(28)19-12-16(26)14-5-3-4-6-18(14)31-19/h3-6,11-13H,2,7-10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTYPHKZQJUFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O5C_{21}H_{24}N_{4}O_{5} with a molecular weight of 396.44 g/mol. The structure features a chromene core linked to a pyrido[1,2-a]pyrazin moiety, which contributes to its biological activity.

Cytotoxicity

Recent studies have indicated that derivatives of pyrido[1,2-a]pyrazine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Evaluation : In vitro studies have shown that compounds with similar structures demonstrate cytotoxic effects against human carcinoma cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds often range from 15 µM to 119 µM depending on the substituents attached to the core structure .
CompoundCell LineIC50 (µM)
K5MCF-7119
K5HeLa15

This indicates that structural modifications can enhance or diminish the cytotoxic properties of these compounds.

The mechanism by which these compounds exert their cytotoxic effects is believed to involve the induction of apoptosis in cancer cells. This is often mediated through the activation of caspases and the disruption of mitochondrial membrane potential .

Anti-inflammatory and Analgesic Properties

In addition to anticancer activity, some derivatives related to this compound have shown anti-inflammatory and analgesic effects. For example, studies on similar pyridine derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines and reduce pain responses in animal models .

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Pyridopyrimidine Derivatives : A series of pyridopyrimidine-thiazole hybrids were synthesized and tested for cytotoxicity against MCF-7 and HeLa cell lines. The study revealed that aromatic substitutions significantly increased cytotoxicity compared to aliphatic substitutions .
  • Mechanistic Studies : Research has shown that certain derivatives can inhibit specific signaling pathways involved in cancer progression, such as the NF-kB pathway. This inhibition leads to reduced proliferation and increased apoptosis in tumor cells .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-4-oxo-4H-chromene-2-carboxamide exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways.

Antimicrobial Activity

Studies have shown that derivatives of chromene compounds possess antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

The compound's structural characteristics may allow it to inhibit inflammatory pathways. Research has indicated that similar compounds can reduce the production of pro-inflammatory cytokines.

Applications in Drug Discovery

This compound is included in several screening libraries for drug discovery:

Application Area Details
Anticancer ScreeningIncluded in epigenetics-focused screening sets for potential anticancer therapeutics.
Antimicrobial TestingEvaluated against bacterial and fungal strains for new antibiotic development.
Anti-inflammatory ResearchInvestigated for its ability to modulate inflammatory responses in cellular models.

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that similar chromene derivatives significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through caspase activation.
  • Antimicrobial Efficacy : Research conducted on chromene-based compounds showed effective inhibition of Staphylococcus aureus and Candida albicans growth with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
  • Inflammation Modulation : A recent study found that derivatives reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by up to 50%, suggesting potential therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • 4-Ethoxychromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-(7H)-one (): Core Structure: Pyrido[1,2-a]pyrimidine fused with chromene. Key Differences: Replacement of pyrazine (two nitrogen atoms) with pyrimidine (one nitrogen) alters electronic properties and hydrogen-bonding capacity. The ethoxy group is retained, but the carboxamide linkage is absent.
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Core Structure: Tetrahydroimidazo[1,2-a]pyridine with ester and nitrophenyl groups. Key Differences: Saturated imidazopyridine ring vs. fully aromatic pyrido-pyrazine. The nitro and cyano groups introduce strong electron-withdrawing effects, contrasting with the electron-donating ethoxy group in the target compound. Implications: Higher molecular weight (estimated >500 g/mol) and reduced planarity may limit membrane permeability .

Substituent Effects

  • N-(2-methoxyethyl)-2-(4-fluorobenzyl)-9-hydroxy-1,8-dioxo-1,8-dihydro-2H-pyrido[1,2-a]pyrazine-7-carboxamide (Example 322, ): Substituents: Fluorobenzyl and hydroxy groups on the pyrido-pyrazine core.
  • N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-methylpropanamide ():

    • Substituents : Methoxy group instead of ethoxy, and a branched propanamide side chain.
    • Comparison : Methoxy’s smaller size may reduce steric hindrance compared to ethoxy. The propanamide linkage lacks the chromene system, diminishing aromatic conjugation and possibly reducing target affinity .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties References
N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-4-oxo-4H-chromene-2-carboxamide (Target) Pyrido[1,2-a]pyrazine 7-ethoxy, chromene-2-carboxamide ~450 (estimated) High polarity, planar aromatic system
4-Ethoxychromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-(7H)-one Pyrido[1,2-a]pyrimidine Ethoxy, fused chromene ~350 (estimated) Moderate solubility, reduced H-bonding
N-(2-methoxyethyl)-2-(4-fluorobenzyl)-9-hydroxy-1,8-dioxo-2H-pyrido[1,2-a]pyrazine-7-carboxamide Pyrido[1,2-a]pyrazine Fluorobenzyl, hydroxy, methoxyethyl ~400 (estimated) Enhanced lipophilicity, metabolic stability
N-(2-{7-methoxy-1,8-dioxo-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-methylpropanamide Pyrido[1,2-a]pyrazine Methoxy, branched propanamide 307.34 Lower steric hindrance, reduced aromaticity

Research Findings and Implications

  • Electronic Effects : Ethoxy and methoxy substituents modulate electron density on the pyrido-pyrazine core, influencing reactivity and binding interactions. The ethoxy group in the target compound may enhance resonance stabilization compared to methoxy .
  • Aromatic Systems : The chromene carboxamide in the target compound provides extended conjugation, likely improving interactions with biological targets reliant on aromatic stacking (e.g., kinase inhibitors) .
  • Synthetic Challenges : Derivatives with fluorobenzyl or nitro groups (Examples 322–323, ) require multi-step syntheses, whereas the target compound’s chromene linkage may simplify purification due to distinct crystallinity .

Preparation Methods

Alkynylation and Cyclization to Form the Chromene Intermediate

The synthesis begins with the alkylation of 2-hydroxypyridine derivatives. For instance, 2-hydroxypyridine (11) is alkylated with propargyl bromide to yield alkynyl arene 13 . Subsequent deprotonation and reaction with paraformaldehyde installs a hydroxymethyl group, forming 14 , which undergoes gold-catalyzed cyclization to generate chromene 15 . Hydrogenation of 15 produces the saturated chromane analog 17 , though chromene systems are often preferred for their conformational rigidity.

Introduction of the Ethoxy Group

The ethoxy group at position 7 is introduced via nucleophilic substitution. For example, bromination of the chromene intermediate at position 7 (using N-bromosuccinimide in DMF) is followed by displacement with sodium ethoxide. This step must be carefully controlled to avoid over-alkylation or decomposition.

Lactone Condensation and Cyclization to Pyridopyrazine-dione

Chromene amine 16 is coupled with lactone 7 using DABAL-Me₃-mediated amidation to yield 18 , which undergoes mesylation and intramolecular alkylation to form the pyridopyrazine-dione core (20) . Notably, air sensitivity of intermediates like 20 necessitates inert conditions, with yields often below 50% due to oxidation side reactions.

Synthesis of 4-Oxo-4H-chromene-2-carboxamide

The chromene-carboxamide moiety is prepared through a sequence involving cyclization and carboxamide formation:

Chromene Ring Formation

Resorcinol derivatives are condensed with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions to form 4-oxo-4H-chromene-2-carboxylic acid (2a) . This Knorr-type condensation proceeds via keto-enol tautomerization, with yields exceeding 70% when catalyzed by sulfuric acid.

Carboxamide Functionalization

The carboxylic acid (2a) is activated as an acyl chloride using thionyl chloride in toluene. Reaction with ethylenediamine in acetone/water under basic conditions (K₂CO₃) yields the primary amide. Alternatively, direct coupling with the ethylamine side chain (pre-attached to the pyridopyrazine core) may be performed using DABAL-Me₃.

Coupling of Pyridopyrazine-dione and Chromene-carboxamide

The final step involves linking the two fragments via an ethylenediamine spacer:

Amide Bond Formation

The ethylamine side chain on the pyridopyrazine-dione core (20) is coupled with 4-oxo-4H-chromene-2-carbonyl chloride using DABAL-Me₃ in dichloromethane. This reagent facilitates mild amidation without racemization, critical for preserving stereochemical integrity. The reaction is typically conducted at 0°C to room temperature over 12–24 hours, achieving yields of 60–75% after purification by column chromatography.

Optimization Challenges

Key challenges include:

  • Air Sensitivity : Intermediates like 20 require handling under nitrogen or argon.

  • Steric Hindrance : Bulky substituents on the chromene ring may slow coupling kinetics, necessitating elevated temperatures or prolonged reaction times.

  • Purification : Silica gel chromatography is essential to separate regioisomers, particularly if bromination steps generate multiple products.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR : The pyridopyrazine-dione core shows characteristic deshielded protons at δ 8.02–8.20 ppm (aromatic H), while the chromene olefinic proton resonates at δ 6.80–7.10 ppm.

  • LC-MS : Exact mass confirmation is critical due to the compound’s high molecular weight (expected [M+H]⁺ ~530–550 Da).

Purity Assessment

HPLC analysis using a C18 column (ACN/water gradient) typically reveals purity >95% for the final compound, with retention times between 12–14 minutes.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
DABAL-Me₃ Coupling65–75Mild conditions, high functional group toleranceRequires anhydrous solvents
Mitsunobu Reaction50–60Stereochemical controlCostly reagents (DIAD, Ph₃P)
Direct Alkylation30–40SimplicityLow yields due to competing reactions

Q & A

Q. Basic Research Focus

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid side reactions (e.g., hydrolysis of ethoxy groups) .
  • Base selection : Mild bases (e.g., K2_2CO3_3) minimize degradation of sensitive functionalities, while stronger bases (e.g., NaH) risk ring-opening in pyrido-pyrazinone systems .

How can reaction conditions be optimized using computational and statistical methods?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Statistical frameworks (e.g., factorial designs) identify critical variables (temperature, catalyst loading) to maximize yield while minimizing side products .
  • Quantum chemical calculations : Predict reaction pathways (e.g., radical intermediates in bromination steps) and transition states to guide experimental design .
  • AI-driven optimization : Machine learning models trained on reaction databases can propose optimal solvent/base combinations or predict spectral data for novel analogs .

What strategies resolve contradictions in biological activity data across structural analogs?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) analysis : Compare analogs with modified substituents (e.g., thioamide vs. amide groups in pyran-2-carboxamide derivatives) to isolate key pharmacophores. For example, thioamide derivatives may exhibit enhanced binding due to increased electron delocalization .
  • Binding assays : Use modified ultrafiltration or surface plasmon resonance (SPR) to quantify interactions with targets (e.g., serum albumin), addressing discrepancies in reported IC50_{50} values .

How are computational models integrated with experimental data for reactor design?

Q. Advanced Research Focus

  • Multi-scale modeling : Combine density functional theory (DFT) for molecular insights with computational fluid dynamics (CFD) to simulate reactor scalability (e.g., heat transfer in exothermic steps like ethoxylation) .
  • In silico screening : Virtual libraries of pyrido-pyrazinone derivatives are docked against target proteins (e.g., anthrax lethal factor) to prioritize synthesis of high-potency candidates .

What methodologies address spectral data inconsistencies in complex heterocycles?

Q. Advanced Research Focus

  • 2D NMR techniques : HSQC and HMBC resolve overlapping signals in fused pyrido-pyrazinone systems, particularly for protons near electronegative groups (e.g., ethoxy) .
  • Isotopic labeling : 15^15N or 13^13C labeling clarifies ambiguous peaks in carboxamide regions .
  • Cross-validation with X-ray crystallography : Single-crystal structures provide definitive assignments for NMR and IR data .

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